molecular formula C10H11N5O2S B5153234 [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile

[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile

Cat. No. B5153234
M. Wt: 265.29 g/mol
InChI Key: FWKQHEBVLDVHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile, also known as MRS2179, is a purinergic receptor antagonist that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile exerts its effects by binding to and blocking the activity of P2Y1 and P2Y12 purinergic receptors. This prevents the activation of downstream signaling pathways that are involved in platelet aggregation, thrombosis, and inflammation.
Biochemical and Physiological Effects
[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile has been found to exhibit a range of biochemical and physiological effects, including inhibition of platelet aggregation, reduction of thrombosis, and modulation of inflammation. These effects make it a promising tool for investigating various biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile in lab experiments is its potency and specificity as a purinergic receptor antagonist. This allows for precise modulation of biological processes that involve P2Y1 and P2Y12 receptors. However, one limitation of using [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile. One potential application is in the development of new therapies for thrombotic disorders, such as deep vein thrombosis and pulmonary embolism. Another direction is in the investigation of the role of purinergic receptors in various biological processes, such as inflammation and immune responses. Additionally, [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile may be used as a tool for studying the mechanisms of action of other purinergic receptor antagonists, which could lead to the development of more effective therapies for a range of diseases.

Synthesis Methods

[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile can be synthesized through a multi-step process that involves the reaction of 2,6-dioxopurine with thioacetic acid, followed by the addition of methyl groups at positions 1, 3, and 7. The resulting compound is then reacted with acetonitrile to produce [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile.

Scientific Research Applications

[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile has been extensively studied for its potential applications in scientific research. This compound has been found to be a potent antagonist of P2Y1 and P2Y12 purinergic receptors, which are involved in a range of biological processes, including platelet aggregation, thrombosis, and inflammation.

properties

IUPAC Name

2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S/c1-13-6-7(12-9(13)18-5-4-11)14(2)10(17)15(3)8(6)16/h5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKQHEBVLDVHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC#N)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetonitrile

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